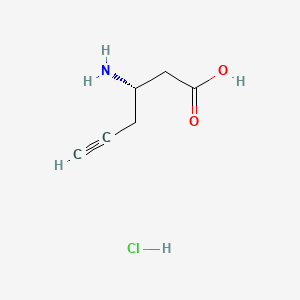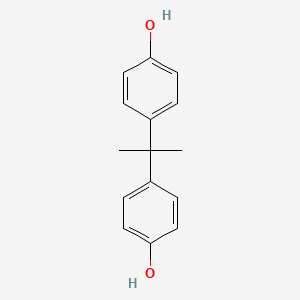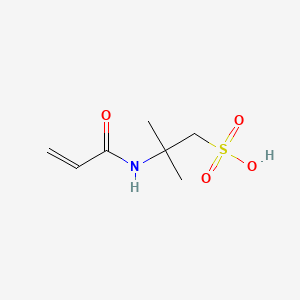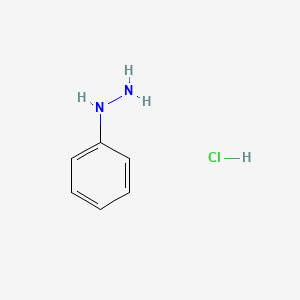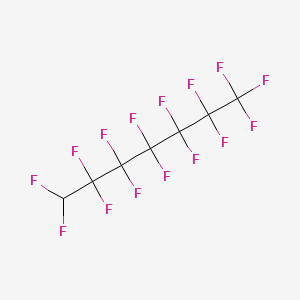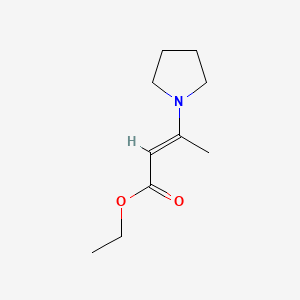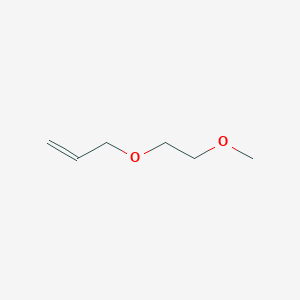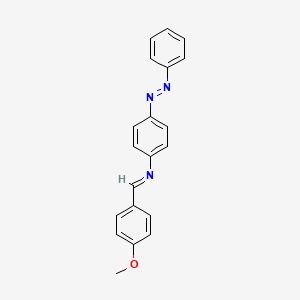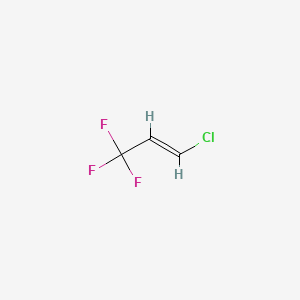
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate)” is a chemical compound with a unique structure and properties. It appears as a clear colorless to slightly yellow viscous liquid .
Physical And Chemical Properties Analysis
This compound is a clear colorless to slightly yellow viscous liquid . The vapor pressure is 40 mm Hg at 20 °C . The molecular weight is 846.91 .
properties
| { "Design of the Synthesis Pathway": "The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) can be achieved through a multi-step process involving protection, glycosylation, and esterification reactions.", "Starting Materials": [ "D-glucose", "D-fructose", "Acetic anhydride", "2-methylpropanoic acid", "Methanol", "Sodium methoxide", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether", "Chloroform" ], "Reaction": [ "Step 1: Protection of D-glucose with acetic anhydride to form alpha-D-glucopyranosyl acetate", "Step 2: Protection of D-fructose with methanol and hydrochloric acid to form beta-D-fructofuranosyl methyl ether", "Step 3: Deprotection of beta-D-fructofuranosyl methyl ether with sodium methoxide to form beta-D-fructofuranosyl alcohol", "Step 4: Glycosylation of alpha-D-glucopyranosyl acetate and beta-D-fructofuranosyl alcohol using a Lewis acid catalyst to form alpha-D-Glucopyranoside, beta-D-fructofuranosyl", "Step 5: Esterification of alpha-D-Glucopyranoside, beta-D-fructofuranosyl with 2-methylpropanoic acid and methanol using hydrochloric acid as a catalyst to form diacetate hexakis(2-methylpropanoate)", "Step 6: Purification of the final product using a combination of sodium bicarbonate, diethyl ether, and chloroform" ] } | |
CAS RN |
27216-37-1 |
Product Name |
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) |
Molecular Formula |
C40H62O19 |
Molecular Weight |
846.9 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-5-(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C40H62O19/c1-18(2)33(43)51-17-40(32(57-38(48)23(11)12)29(54-35(45)20(5)6)27(58-40)16-50-25(14)42)59-39-31(56-37(47)22(9)10)30(55-36(46)21(7)8)28(53-34(44)19(3)4)26(52-39)15-49-24(13)41/h18-23,26-32,39H,15-17H2,1-14H3/t26-,27-,28-,29-,30+,31-,32+,39-,40+/m1/s1 |
InChI Key |
ZNEBZIJCDDCNRC-SWTLDUCYSA-N |
Isomeric SMILES |
CC(C)C(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
SMILES |
CC(C)C(=O)OCC1(C(C(C(O1)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Canonical SMILES |
CC(C)C(=O)OCC1(C(C(C(O1)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






